molecular formula C16H10N2O5 B2471021 N-(2-Nitrophenacyl)phthalimide CAS No. 861379-38-6

N-(2-Nitrophenacyl)phthalimide

Cat. No.: B2471021
CAS No.: 861379-38-6
M. Wt: 310.265
InChI Key: TYKSKIMTKMBEHR-UHFFFAOYSA-N
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Description

N-(2-Nitrophenacyl)phthalimide is an organic compound with the molecular formula C16H10N2O5 It is a derivative of phthalimide, characterized by the presence of a nitrophenacyl group attached to the nitrogen atom of the phthalimide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Nitrophenacyl)phthalimide typically involves the reaction of phthalic anhydride with 2-nitrophenacylamine. The reaction is carried out in an organic solvent, such as acetic acid, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

Industrial production of phthalimide derivatives, including this compound, often involves the use of continuous processes. These processes typically employ phthalic anhydride and the corresponding amine in a heated reaction vessel, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Nitrophenacyl)phthalimide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Nitrophenacyl)phthalimide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers, dyes, and other materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Nitrophenacyl)phthalimide is unique due to the presence of the nitrophenacyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[2-(2-nitrophenyl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O5/c19-14(12-7-3-4-8-13(12)18(22)23)9-17-15(20)10-5-1-2-6-11(10)16(17)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKSKIMTKMBEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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